![molecular formula C13H17NO2 B2469695 5-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane] CAS No. 1388023-46-8](/img/structure/B2469695.png)

5-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

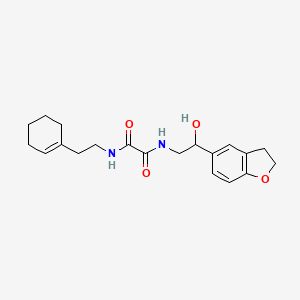

5-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane] is a chemical compound with the molecular formula C13H17NO2 . It is a derivative of 1,2-dihydrospiro[indole-3,4’-oxane], which has a molecular weight of 189.26 .

Synthesis Analysis

The synthesis of related compounds involves a one-pot, three-component Fischer indolisation–N-alkylation sequence . This process is rapid, operationally straightforward, and generally high yielding . It draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

The InChI code for 1,2-dihydrospiro[indole-3,4’-oxane] is 1S/C12H15NO/c1-2-4-11-10(3-1)12(9-13-11)5-7-14-8-6-12/h1-4,13H,5-9H2 . This can be used to derive the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical form of 1,2-dihydrospiro[indole-3,4’-oxane] is a powder . It has a melting point of 97-100 degrees Celsius . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

5-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane] and its derivatives are involved in a variety of chemical synthesis processes. They are used in the synthesis of functional derivatives through multi-component condensation with compounds like 1,3-dicarbonyl compounds and malononitrile. Such processes result in the formation of fused analogs and derivatives with complex structures. For instance, the recyclization of certain derivatives in reactions with nitrogen binucleophiles leads to the synthesis of complex molecular structures, demonstrating the compound's utility in synthetic organic chemistry (Andina & Andin, 2016).

Pharmacological Applications

In pharmacological research, derivatives of 5-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane] have been explored for their potential in drug development. Notably, a series of novel aminopyridyl/pyrazinyl-substituted derivatives were designed, synthesized, and tested for their pharmacological and antitumor effects. These compounds have shown efficacy as c-Met/ALK dual inhibitors, indicating their potential in targeted cancer therapies (Li et al., 2013).

Material Science and Photochromism

The compound and its derivatives have been studied in the context of material science, particularly focusing on photochromic properties. A spiro[indoline-naphthaline]oxazine derivative exhibited significant photochromism in different solvents, showing potential for applications in smart materials and optical devices (Li et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-methoxyspiro[1,2-dihydroindole-3,4'-oxane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-15-10-2-3-12-11(8-10)13(9-14-12)4-6-16-7-5-13/h2-3,8,14H,4-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXHSIRYPVGYIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NCC23CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane] | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2469612.png)

![3,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2469622.png)

![Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2469623.png)

![2-[1-(3-Methoxyphenyl)cyclobutyl]aceticacid](/img/structure/B2469629.png)

![N-(2-(diethylamino)ethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2469633.png)